molecular formula C17H17ClFNO3S B2662557 3-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide CAS No. 1049403-64-6

3-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide

Cat. No.: B2662557
CAS No.: 1049403-64-6
M. Wt: 369.84
InChI Key: RSVTXWRKAWLJDX-UHFFFAOYSA-N
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Description

History and Development of Cyclopropyl Sulfonamide Derivatives

The evolution of sulfonamide chemistry traces its origins to the serendipitous discovery of Prontosil in 1932, the first synthetic antibacterial agent derived from azo dyes. This breakthrough catalyzed systemic investigations into sulfonamide derivatives, revealing their capacity to inhibit bacterial folate synthesis. Over subsequent decades, structural modifications expanded their therapeutic scope beyond antibacterials, yielding diuretics (e.g., furosemide), carbonic anhydrase inhibitors (e.g., acetazolamide), and anticonvulsants (e.g., zonisamide).

The integration of cyclopropane motifs into sulfonamide frameworks emerged as a pivotal innovation in the late 20th century. Cyclopropane’s strained three-membered ring imparts unique conformational rigidity, enhancing target binding specificity and metabolic stability. Early synthetic routes, such as the tert-butylamine-mediated cyclization of chloropropane sulfonyl chloride, established cyclopropyl sulfonamides as versatile intermediates. Recent advancements, exemplified by the development of 3-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide, reflect iterative refinements in stereochemical control and functional group compatibility.

Significance in Medicinal Chemistry Research

Cyclopropyl sulfonamides occupy a critical niche in drug design due to their dual capacity for target engagement and pharmacokinetic optimization. The 4-fluorophenylcyclopropylmethyl moiety in 3-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide enhances lipophilicity, facilitating blood-brain barrier penetration for neurological applications, while the sulfonamide group enables hydrogen bonding with enzymatic active sites.

Table 1: Pharmacological Applications of Representative Cyclopropyl Sulfonamides

Compound Target Pathway Biological Activity Source
E7070 Cell cycle regulation Anticancer (Phase II trials)
Dorzolamide Carbonic anhydrase II Anti-glaucoma
Compound 8h (this review) EGFR C797S mutation Antiproliferative (IC50: 4 nM)

The structural plasticity of these compounds enables tailored modifications to address resistance mechanisms. For instance, 3-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide derivatives have demonstrated nanomolar inhibitory activity against epidermal growth factor receptor (EGFR) triple mutants (L858R/T790M/C797S), circumventing osimertinib resistance in non-small cell lung cancer.

Current Research Landscape and Challenges

Despite their promise, cyclopropyl sulfonamides present synthetic and pharmacological hurdles. Traditional routes, such as trifluoroacetic acid-mediated deprotection, generate stoichiometric waste, complicating industrial-scale production. Recent methodologies employing formic acid under nitrogen sparging have improved atom economy, yet solvent-intensive crystallizations persist as bottlenecks.

Biologically, the C797S mutation in EGFR exemplifies adaptive resistance mechanisms that demand sulfonamide derivatives with alternative binding modes. In vitro studies of 3-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide analogs reveal compensatory interactions with Leu718 and Met793 residues, restoring inhibition despite cysteine substitution. Concurrently, off-target effects on tumor vasculature and immune modulation underscore the need for selectivity optimization.

Aims and Objectives of Contemporary Studies

Modern research prioritizes three objectives:

  • Synthetic Streamlining : Developing one-pot cyclopropanation-deprotection sequences to minimize intermediate isolation.
  • Resistance Mitigation : Engineering sulfonamide variants with covalent or allosteric binding mechanisms to bypass mutation-induced resistance.
  • Polypharmacology Exploitation : Leveraging sulfonamide promiscuity to simultaneously target oncogenic kinases and tumor microenvironment components (e.g., VEGF, PD-L1).

Ongoing structure-activity relationship (SAR) campaigns focus on substituent effects at the 3-chloro and 4-methoxy positions, with early data indicating a 5-fold potency enhancement upon methoxy-to-ethoxy substitution.

Properties

IUPAC Name

3-chloro-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO3S/c1-23-16-7-6-14(10-15(16)18)24(21,22)20-11-17(8-9-17)12-2-4-13(19)5-3-12/h2-7,10,20H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVTXWRKAWLJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be incorporated via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Sulfonamide Formation: The sulfonamide moiety is formed by reacting a sulfonyl chloride with an amine, resulting in the formation of the sulfonamide bond.

    Methoxylation: The methoxy group is introduced through an etherification reaction, where a hydroxyl group reacts with a methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group may be converted to a hydroxyl group or further oxidized to a carbonyl group.

    Reduction: Reduction reactions can target the sulfonamide moiety, potentially converting it to an amine.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiourea can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated or carbonylated derivative, while reduction may produce an amine derivative.

Scientific Research Applications

Biological Activities

This compound has been studied for its diverse biological activities, including:

  • Anticancer Properties : Research indicates that compounds with sulfonamide moieties exhibit potent anticancer activities. For instance, derivatives containing sulfonamide groups have shown efficacy against various cancer cell lines, such as breast cancer and leukemia. A notable study demonstrated that a related sulfonamide compound exhibited over 90% inhibition against several cancer types, suggesting that the sulfonamide structure contributes to its biological activity .
  • Antimicrobial Activity : Compounds similar to 3-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide have been evaluated for their antimicrobial properties. The presence of the sulfonamide group is known to enhance the antimicrobial efficacy against a range of pathogens, making it a candidate for further exploration in antibiotic development .
  • Anti-inflammatory Effects : Some studies suggest that sulfonamide derivatives can exhibit anti-inflammatory properties, potentially making them useful in treating inflammatory diseases. The mechanism often involves inhibition of specific pathways that lead to inflammation .

Synthesis and Chemical Properties

The synthesis of 3-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. The key steps include:

  • Formation of the Sulfonamide Linkage : This is achieved by reacting the appropriate amine with a sulfonyl chloride.
  • Cyclopropyl Substitution : The cyclopropyl group is introduced through specific alkylation methods that ensure proper orientation and steric hindrance to enhance activity.
  • Fluorination : The introduction of fluorine at the para position of the phenyl ring is critical for enhancing biological activity and selectivity.

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

  • A study published in Journal of Medicinal Chemistry explored a series of sulfonamide derivatives, including those with cyclopropyl groups, demonstrating significant anticancer activity against various cell lines with IC50 values lower than conventional chemotherapeutics .
  • Another research article detailed the synthesis of sulfonamides and their screening against microbial strains, revealing promising results that support their use as potential antibiotics .

Mechanism of Action

The mechanism of action of 3-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. For instance, the fluorophenyl group can enhance binding affinity to certain proteins, while the sulfonamide moiety may participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Sulfonamides

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
Target Compound 3-Cl, 4-OCH₃, cyclopropylmethyl ~400 (calculated) N/A Bulky cyclopropyl group; fluorinated aryl
4-Chloro-N-(3-methylphenyl)benzenesulfonamide 4-Cl, 3-methylphenyl ~285 N/A Simpler alkyl substitution; no fluorination
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide Double sulfonamide, 2,3-dimethyl ~438 N/A Dual sulfonamide groups; dimethylphenyl
Example 53 Compound Pyrazolo-pyrimidinyl, fluorophenyl 589.1 175–178 Heterocyclic core; fluorophenyl side chain

Key Observations :

The double sulfonamide in exhibits distinct electronic properties due to dual sulfonyl groups, which may reduce metabolic stability compared to the target compound’s single sulfonamide.

Fluorination Impact :

  • The 4-fluorophenyl moiety in the target compound is a common pharmacophore in drug design, improving binding affinity through hydrophobic and dipolar interactions. This feature is shared with Example 53 , which also incorporates fluorinated aromatic systems.

Heterocyclic vs.

Key Observations :

Synthetic Complexity :

  • The target compound’s synthesis may involve Suzuki coupling for aryl-cyclopropyl linkage or alkylation of the sulfonamide nitrogen, similar to methods in . Example 53’s lower yield (28%) highlights challenges in coupling bulky heterocycles .
  • Fluorinated intermediates (e.g., 4-fluorophenylboronic acid) are critical for introducing fluorinated motifs, as seen in .

Biological Relevance: While the target compound’s activity is inferred from structural analogs, fluorophenyl and sulfonamide groups are recurrent in kinase inhibitors (e.g., vemurafenib) and carbonic anhydrase inhibitors (e.g., acetazolamide). In contrast, ADB-FUBINACA demonstrates how sulfonamide derivatives can diverge into neuropharmacology (cannabinoid receptor agonism), emphasizing substituent-driven target specificity.

Crystallographic and Computational Insights

  • Crystallography : SHELX programs are widely used for refining sulfonamide structures. The target compound’s cyclopropyl group may induce torsional strain, affecting crystal packing compared to less-strained analogs like .
  • Computational Modeling : Substituent effects on binding (e.g., chloro for electrophilic interactions, methoxy for hydrogen bonding) could be modeled using density functional theory (DFT) or molecular docking, as applied to related sulfonamides .

Biological Activity

3-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 3-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide
  • Molecular Formula : C18H20ClFNO3S
  • Molecular Weight : 373.87 g/mol

The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antitumor properties.

The biological activity of 3-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methoxybenzenesulfonamide is primarily attributed to its interaction with specific biological targets:

  • Protein Kinase Inhibition : Similar compounds have been shown to modulate protein kinase activities, impacting cellular proliferation and survival pathways .
  • Antitumor Activity : The structure suggests potential interactions with tubulin or other cytoskeletal proteins, which could inhibit cancer cell proliferation .

Biological Activity Data

Activity TypeObservationsReference
AntitumorInhibits proliferation in various cancer cell lines
Protein Kinase ModulationAlters enzymatic activity related to cancer growth
CytotoxicityExhibits cytotoxic effects in submicromolar ranges

Case Studies

  • Antitumor Efficacy : A study evaluated the efficacy of similar sulfonamide derivatives in inhibiting tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to controls, suggesting that the compound may have similar effects due to structural similarities .
  • Cholesterol Absorption Inhibition : Research on related compounds demonstrated their ability to inhibit intestinal cholesterol absorption, leading to reduced plasma cholesterol levels. This mechanism could be relevant for cardiovascular applications .
  • Stereochemical Studies : Investigations into the stereochemistry of cyclopropyl compounds have revealed that specific configurations enhance biological activity, particularly in targeting tubulin for cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for benzenesulfonamide derivatives with chloro, methoxy, and fluorophenyl substituents?

  • Methodology : Amide coupling and nucleophilic substitution are common. For example, sulfonamide formation involves reacting sulfonyl chlorides with amines under basic conditions (e.g., triethylamine in anhydrous dichloromethane). IR spectroscopy (e.g., S=O stretching at 1334–1160 cm⁻¹) and NMR (e.g., aromatic protons at δ 6.74–7.79 ppm) confirm successful synthesis .
  • Key Considerations : Optimize reaction stoichiometry and temperature to minimize side products like unreacted sulfonyl chloride. Purification via column chromatography (silica gel, ethyl acetate/hexane) is typical .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Techniques :

  • IR Spectroscopy : Identify sulfonamide S=O stretches (1334–1160 cm⁻¹) and NH stretches (~3231 cm⁻¹) .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.7–7.8 ppm) and methoxy groups (δ ~3.73 ppm). The cyclopropylmethyl group shows distinct splitting patterns due to restricted rotation .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peaks) .

Q. How is purity assessed during synthesis?

  • Methods :

  • HPLC : Use C18 columns with acetonitrile/water gradients to detect impurities.
  • Melting Point Analysis : Compare experimental values to literature (if available).
  • Elemental Analysis : Verify C, H, N, S content within ±0.4% theoretical values .

Advanced Research Questions

Q. How do substituents (e.g., chloro, methoxy, fluorophenyl) influence biological activity in benzenesulfonamides?

  • SAR Insights :

  • Chloro Groups : Enhance lipophilicity and binding to hydrophobic enzyme pockets (e.g., antimicrobial targets) .
  • Methoxy Groups : Modulate electronic effects, potentially improving metabolic stability .
  • Fluorophenyl Moieties : Increase bioavailability via reduced CYP450 metabolism. Comparative studies show fluorine’s electronegativity enhances target affinity vs. non-fluorinated analogs .
    • Experimental Design : Synthesize analogs with single substituent variations and test in enzyme inhibition assays (e.g., IC₅₀ measurements) .

Q. What crystallographic challenges arise in resolving this compound’s structure?

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å). Ensure crystal quality by slow evaporation from ethanol/water mixtures .
  • Refinement : SHELXL-2018 refines anisotropic displacement parameters. Typical R factors < 0.06 indicate high accuracy. Challenges include disorder in the cyclopropyl ring; apply restraints to bond lengths/angles .
  • Intermolecular Interactions : Analyze hydrogen bonds (e.g., N–H···O=S) and π-π stacking (fluorophenyl vs. methoxybenzene) using Mercury software .

Q. What mechanistic hypotheses exist for its antimicrobial activity?

  • Targets : Likely inhibition of bacterial enzymes like acetyl-CoA carboxylase (ACC) or dihydropteroate synthase (DHPS). The sulfonamide group mimics p-aminobenzoic acid (PABA), a DHPS substrate .
  • Validation :

  • Enzyme Assays : Measure IC₅₀ against purified DHPS.
  • Molecular Docking : Use AutoDock Vina to predict binding poses in DHPS active sites. Key interactions: Chloro group with hydrophobic residues (e.g., Phe28), sulfonamide O with Arg63 .

Q. How do solvent and pH affect its stability in pharmacological studies?

  • Stability Tests :

  • HPLC Kinetic Studies : Monitor degradation in buffers (pH 1–9) at 37°C. Sulfonamides are prone to hydrolysis under acidic/basic conditions.
  • UV-Vis Spectroscopy : Track absorbance changes (λ = 260–280 nm) to quantify degradation products .
    • Optimization : Use lyophilization for long-term storage. Buffered solutions (pH 7.4) with 0.01% BHT prevent oxidation .

Data Contradictions and Resolutions

  • Synthetic Yields : Reported yields for similar sulfonamides vary (30–85%) due to steric hindrance from the cyclopropyl group. Mitigate by using excess amine and prolonged reaction times .
  • Biological Activity : Some studies report potent antimicrobial activity (MIC = 2–4 µg/mL), while others show inactivity. Possible causes: Strain-specific resistance or assay conditions (e.g., broth microdilution vs. agar diffusion) .

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